Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro-
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Overview
Description
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound with the molecular formula C10H12ClN It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Shares a similar structure and is used in similar applications.
Lidocaine: A well-known local anesthetic with a related chemical structure
Uniqueness
Ethanimidoyl chloride, N-(2,6-dimethylphenyl)-2,2,2-trifluoro- is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
Properties
CAS No. |
65158-40-9 |
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Molecular Formula |
C10H9ClF3N |
Molecular Weight |
235.63 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-6-4-3-5-7(2)8(6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
InChI Key |
LHNZFDZUKYUEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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